molecular formula C22H35ClN2O4 B14482878 4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride CAS No. 65446-89-1

4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride

Cat. No.: B14482878
CAS No.: 65446-89-1
M. Wt: 427.0 g/mol
InChI Key: JLPDELRFGBVDHY-UHFFFAOYSA-N
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Description

4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride is a complex organic compound that features a morpholine ring substituted with a benzoyloxy group and a dipropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride typically involves multiple steps. One common route includes the following steps:

    Formation of the Benzoyloxy Intermediate: This involves the reaction of benzoyl chloride with a suitable alcohol to form the benzoyloxy group.

    Introduction of the Dipropylamino Group: This step involves the reaction of a suitable amine with a propyl halide to form the dipropylamino group.

    Formation of the Morpholine Ring: This involves the cyclization of an appropriate diol with ammonia or a primary amine.

    Final Assembly: The final step involves the coupling of the benzoyloxy and dipropylamino intermediates with the morpholine ring under suitable conditions, followed by the formation of the monohydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyloxy and dipropylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar ring structure.

    4-(4-Nitrophenyl)morpholine: A compound with a nitrophenyl group instead of a benzoyloxy group.

    Dipropylamine: A compound with a similar dipropylamino group but lacking the morpholine ring.

Uniqueness

4-(4-(Benzoyloxy)-5-(dipropylamino)-1-oxopentyl)morpholine monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

65446-89-1

Molecular Formula

C22H35ClN2O4

Molecular Weight

427.0 g/mol

IUPAC Name

[1-(dipropylamino)-5-morpholin-4-yl-5-oxopentan-2-yl] benzoate;hydrochloride

InChI

InChI=1S/C22H34N2O4.ClH/c1-3-12-23(13-4-2)18-20(28-22(26)19-8-6-5-7-9-19)10-11-21(25)24-14-16-27-17-15-24;/h5-9,20H,3-4,10-18H2,1-2H3;1H

InChI Key

JLPDELRFGBVDHY-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(CCC(=O)N1CCOCC1)OC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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